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Compound of Interest

Compound Name: AUZ 454

Cat. No.: B15586746 Get Quote

AUZ 454 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) regarding the off-target effects of AUZ 454, a type II CDK2 inhibitor, and strategies for

their mitigation.

Frequently Asked Questions (FAQs)
Q1: What is AUZ 454 and what is its primary target?

AUZ 454 (also known as K03861) is a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1]

[2] It functions by competing with the binding of activating cyclins.[1][2] Its primary target is

CDK2, a key regulator of cell cycle progression.

Q2: What are the known binding affinities of AUZ 454 for CDK2?

The dissociation constant (Kd) of AUZ 454 for CDK2 varies depending on the mutational status

of the kinase. The known values are summarized in the table below.
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Target Dissociation Constant (Kd)

Wild-Type CDK2 50 nM[1]

CDK2 (C118L) 18.6 nM[1]

CDK2 (A144C) 15.4 nM[1]

CDK2 (C118L/A144C) 9.7 nM[1]

Q3: What are the potential off-target effects of AUZ 454?

While a comprehensive kinome-wide selectivity profile for AUZ 454 is not publicly available, like

many kinase inhibitors, it has the potential to bind to other kinases, especially those with

structurally similar ATP-binding pockets. Off-target effects are a significant concern with CDK

inhibitors as CDKs are involved in various cellular processes beyond the cell cycle, such as

transcription and neuronal physiology.[3] For CDK2 inhibitors specifically, off-target inhibition of

CDK1 at higher concentrations can lead to a G2 cell cycle arrest.[4]

Q4: How can I determine if an observed cellular phenotype is due to an off-target effect of AUZ
454?

Distinguishing on-target from off-target effects is crucial for accurate data interpretation.

Several experimental strategies can be employed:

Use the lowest effective concentration: Titrate AUZ 454 to the lowest concentration that

elicits the desired on-target effect (e.g., inhibition of CDK2 activity) to minimize engagement

with lower-affinity off-targets.[5]

Use a structurally unrelated CDK2 inhibitor: Confirm your findings with a different CDK2

inhibitor that has a distinct chemical scaffold. If both inhibitors produce the same phenotype,

it is more likely to be an on-target effect.[5]

Perform a rescue experiment: Overexpress a drug-resistant mutant of CDK2. If the

phenotype is reversed, the effect is on-target. If it persists, it is likely due to an off-target

interaction.
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Validate with genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to specifically

knockdown or knockout CDK2 and observe if this phenocopies the effects of AUZ 454.[5]

Troubleshooting Guides
Issue: Discrepancy between biochemical and cell-based assay results with AUZ 454.

Possible Cause: High intracellular ATP concentration.

Troubleshooting Step: Biochemical assays are often performed at low ATP concentrations,

which may not reflect the high ATP levels within a cell that can compete with ATP-

competitive inhibitors like AUZ 454. Consider using cell-based target engagement assays.

Possible Cause: Poor cell permeability or active efflux.

Troubleshooting Step: Assess the intracellular concentration of AUZ 454. If it is low,

consider modifying the compound to improve permeability or co-administering with an

efflux pump inhibitor.

Possible Cause: Target not expressed or inactive in the cell line.

Troubleshooting Step: Confirm the expression and phosphorylation status (activity) of

CDK2 in your chosen cell line using methods like Western blotting.

Issue: Unexpected cellular phenotype observed with AUZ 454 treatment.

Possible Cause: Off-target kinase inhibition.

Troubleshooting Step: This strongly suggests an off-target effect. The primary method to

identify these off-targets is to perform a kinome-wide selectivity screen. This involves

testing AUZ 454 against a large panel of kinases.

Possible Cause: Activation of compensatory signaling pathways.

Troubleshooting Step: Inhibition of CDK2 may lead to the activation of other signaling

pathways. Use techniques like phosphoproteomics to identify changes in the

phosphorylation status of other proteins and pathways.
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Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of AUZ 454 against a broad range of human kinases.

Methodology:

Compound Preparation: Prepare a stock solution of AUZ 454 in DMSO at a concentration of

10 mM. For screening, a final concentration of 1 µM is often used.

Kinase Panel: Engage a commercial service that offers a comprehensive kinase profiling

panel (e.g., Eurofins, Reaction Biology). These panels typically cover a significant portion of

the human kinome.

Assay Format: The service will perform binding or activity assays. A common format is a

competition binding assay where AUZ 454 competes with a labeled ligand for binding to

each kinase.

Data Analysis: The results are typically provided as a percentage of inhibition or binding

affinity (Kd) for each kinase in the panel. A selective inhibitor will show high inhibition for

CDK2 and minimal inhibition for other kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
Objective: To verify the engagement of AUZ 454 with CDK2 in intact cells.

Methodology:

Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat the cells with

AUZ 454 at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a

specified time (e.g., 1 hour).

Heating: After treatment, harvest the cells, resuspend them in a suitable buffer, and heat the

cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3

minutes).
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Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing

stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific

for CDK2.

Data Analysis: Increased thermal stability of CDK2 in the presence of AUZ 454 (i.e., more

CDK2 remaining in the soluble fraction at higher temperatures) indicates target engagement.
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Caption: Simplified CDK2 signaling pathway in the cell cycle and the point of inhibition by AUZ
454.
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Caption: A logical workflow for the identification and mitigation of off-target effects of AUZ 454.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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